Lipophilicity (LogP) Differentiation: 4-Fluoro vs. 3-Fluoro vs. Des-Fluoro Analogs
The target compound exhibits a calculated LogP of 2.12, indicating higher lipophilicity compared to its positional isomer 3-fluoro-N-(2-methoxyethyl)-2-nitroaniline (LogP 1.2) and the des-fluoro analog N-(2-methoxyethyl)-2-nitroaniline (LogP 1.65) . This difference in partition coefficient directly affects reversed-phase HPLC retention times and may influence membrane permeability in biological assays.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.12 (Chemsrc, calculated) |
| Comparator Or Baseline | 3-Fluoro isomer: LogP = 1.2 (calc); Des-fluoro analog: LogP = 1.65 (Chemscene) |
| Quantified Difference | ΔLogP = 0.92 (vs. 3-fluoro); ΔLogP = 0.47 (vs. des-fluoro) |
| Conditions | Predicted/calculated LogP values from respective databases (Chemsrc, Chemscene); experimental validation not available |
Why This Matters
A higher LogP suggests superior organic-phase partitioning, which is critical for extraction efficiency and may differentiate chromatographic behavior during purification of advanced intermediates.
